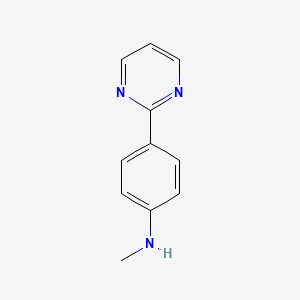

N-Methyl-4-(pyrimidin-2-YL)aniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H11N3 |

|---|---|

Molecular Weight |

185.22 g/mol |

IUPAC Name |

N-methyl-4-pyrimidin-2-ylaniline |

InChI |

InChI=1S/C11H11N3/c1-12-10-5-3-9(4-6-10)11-13-7-2-8-14-11/h2-8,12H,1H3 |

InChI Key |

NBCISJMGUKCIMZ-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CC=C(C=C1)C2=NC=CC=N2 |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of N Methyl 4 Pyrimidin 2 Yl Aniline Architectures

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of N-Methyl-4-(pyrimidin-2-YL)aniline, offering detailed insights into its atomic arrangement and dynamic processes.

The ¹H and ¹³C NMR spectra of N-Methyl-4-(pyrimidin-2-YL)aniline provide a detailed map of its molecular structure. In the ¹H NMR spectrum, the methyl protons (N-CH₃) typically appear as a singlet, with its chemical shift influenced by the electronic environment. Aromatic protons on both the aniline (B41778) and pyrimidine (B1678525) rings exhibit characteristic chemical shifts and coupling patterns. For instance, protons on the aniline ring ortho and meta to the methylamino group will show distinct signals, often as doublets, due to spin-spin coupling. Similarly, the protons on the pyrimidine ring will have their own unique shifts.

The ¹³C NMR spectrum complements the proton data by providing the chemical shifts for each carbon atom in the molecule. The methyl carbon (N-CH₃) will have a characteristic upfield shift. The aromatic carbons will resonate in the downfield region, with their specific shifts dependent on the attached substituents and their position within the ring. For example, the carbon atom attached to the nitrogen will have a different chemical shift compared to the other carbons in the aniline ring. Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are employed to correlate the proton and carbon signals, confirming the assignments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N-Methyl-4-(pyrimidin-2-YL)aniline

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-CH₃ | ~2.8-3.0 | ~30-35 |

| Aniline-H (ortho to N) | ~6.6-6.8 | - |

| Aniline-H (meta to N) | ~7.2-7.4 | - |

| Pyrimidine-H4/H6 | ~8.5-8.7 | ~157-159 |

| Pyrimidine-H5 | ~7.0-7.2 | ~115-117 |

| Aniline-C1 (C-N) | - | ~148-150 |

| Aniline-C2/C6 | - | ~112-114 |

| Aniline-C3/C5 | - | ~128-130 |

| Aniline-C4 (C-pyrimidine) | - | ~135-137 |

| Pyrimidine-C2 | - | ~163-165 |

| Pyrimidine-C4/C6 | - | ~157-159 |

| Pyrimidine-C5 | - | ~115-117 |

Note: These are predicted values and can vary based on the solvent and experimental conditions.

Dynamic NMR (DNMR) spectroscopy is a powerful tool to investigate the conformational dynamics of N-Methyl-4-(pyrimidin-2-YL)aniline, particularly the rotational barrier around the C-N bond connecting the aniline and pyrimidine rings. nih.govmdpi.com At room temperature, the rotation around this bond might be fast on the NMR timescale, resulting in averaged signals for the ortho and meta protons of the aniline ring. However, at lower temperatures, this rotation can be slowed down, leading to the observation of distinct signals for these protons. By analyzing the changes in the NMR line shape over a range of temperatures, the rate of rotation and the corresponding activation energy (rotational barrier) can be determined. researchgate.net This provides valuable information about the steric and electronic factors governing the molecule's flexibility. nih.govmdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential technique for determining the molecular weight and elucidating the fragmentation pathways of N-Methyl-4-(pyrimidin-2-YL)aniline.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of N-Methyl-4-(pyrimidin-2-YL)aniline, allowing for the determination of its elemental composition. rsc.org The exact mass is a critical piece of data for confirming the identity of the synthesized compound. rsc.org The molecular formula of N-Methyl-4-(pyrimidin-2-YL)aniline is C₁₁H₁₁N₃, and its monoisotopic mass is approximately 185.0953 Da. HRMS can measure this mass with high precision, typically to within a few parts per million (ppm), which helps to distinguish it from other compounds with the same nominal mass. uni.lu

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for aromatic amines and pyrimidine derivatives can be expected. researchgate.netsapub.org For N-Methyl-4-(pyrimidin-2-YL)aniline, fragmentation may involve the loss of a methyl radical (•CH₃) from the molecular ion, cleavage of the bond between the aniline and pyrimidine rings, and fragmentation of the pyrimidine ring itself. sapub.orgmiamioh.edu

Table 2: Predicted Major Fragments in the Mass Spectrum of N-Methyl-4-(pyrimidin-2-YL)aniline

| m/z | Proposed Fragment |

|---|---|

| 185 | [M]⁺ (Molecular ion) |

| 170 | [M - CH₃]⁺ |

| 104 | [C₆H₄N-CH₃]⁺ |

| 79 | [C₄H₃N₂]⁺ (Pyrimidine fragment) |

Note: The relative intensities of these fragments can vary depending on the ionization method used.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and bonding within N-Methyl-4-(pyrimidin-2-YL)aniline. The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the secondary amine (around 3350-3450 cm⁻¹), C-H stretching of the methyl group and aromatic rings (around 2850-3100 cm⁻¹), C=N and C=C stretching vibrations of the pyrimidine and aniline rings (in the 1400-1650 cm⁻¹ region), and C-N stretching vibrations (around 1250-1350 cm⁻¹). researchgate.net Raman spectroscopy, being complementary to IR, can provide additional information, particularly for the symmetric vibrations of the aromatic rings.

Table 3: Key IR Absorption Bands for N-Methyl-4-(pyrimidin-2-YL)aniline

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | 3350 - 3450 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2970 |

| C=N Stretch (Pyrimidine) | 1600 - 1650 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-N Stretch | 1250 - 1350 |

Note: These are general ranges and the exact positions of the peaks can be influenced by the molecular environment.

X-ray Crystallography for Solid-State Molecular Structure and Packing

While the precise crystal structure of N-Methyl-4-(pyrimidin-2-yl)aniline is not publicly available, the crystallographic analysis of its close structural analog, N-(Pyrimidin-2-yl)aniline, provides significant insights into the likely solid-state conformation and packing of the methylated compound. The study of N-(Pyrimidin-2-yl)aniline reveals a triclinic crystal system with the space group Pī nih.gov. The asymmetric unit contains two independent molecules, which exhibit slight conformational differences, primarily in the dihedral angles between the pyrimidine and aniline rings nih.gov.

The fundamental molecular geometry is characterized by the connection of the pyrimidine and aniline rings through a nitrogen bridge. In the case of N-(Pyrimidin-2-yl)aniline, the bridging C—N—C bond angles are reported as 128.2(1)° and 129.1(1)° for the two independent molecules in the asymmetric unit nih.gov. The planarity of the two aromatic rings is a key feature, though they are not coplanar. The inter-ring dihedral angles are 31.1(1)° and 35.3(1)° nih.gov. The introduction of a methyl group on the nitrogen atom in N-Methyl-4-(pyrimidin-2-yl)aniline would likely introduce steric effects, potentially leading to a larger dihedral angle between the two ring systems.

The crystallographic data for the analogous N-(Pyrimidin-2-yl)aniline are summarized in the table below.

Table 1: Crystallographic Data for N-(Pyrimidin-2-yl)aniline

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₉N₃ |

| Formula Weight | 171.20 |

| Crystal System | Triclinic |

| Space Group | Pī |

| a (Å) | 8.8792 (2) |

| b (Å) | 9.9382 (2) |

| c (Å) | 10.2038 (2) |

| α (°) | 93.186 (1) |

| β (°) | 103.665 (1) |

| γ (°) | 97.780 (1) |

| Volume (ų) | 863.28 (3) |

| Z | 4 |

| Temperature (K) | 123 |

Data sourced from a study on N-(Pyrimidin-2-yl)aniline, a close structural analog of N-Methyl-4-(pyrimidin-2-YL)aniline. nih.gov

The solid-state packing of aromatic molecules is governed by a variety of non-covalent interactions, including hydrogen bonds, π-π stacking, and van der Waals forces. In the crystal structure of the analogous N-(Pyrimidin-2-yl)aniline, the most significant intermolecular interaction is the formation of hydrogen-bonded dimers nih.gov.

The two independent molecules in the asymmetric unit are linked together by a pair of N—H⋯N hydrogen bonds. Specifically, the amine nitrogen (N1) of one molecule acts as a hydrogen bond donor to one of the pyrimidine nitrogens (N5) of the second molecule, and vice versa nih.gov. This reciprocal hydrogen bonding creates a centrosymmetric dimer. This type of interaction is a common and stabilizing motif in the crystal structures of molecules containing both hydrogen bond donors and acceptors.

The details of the hydrogen bonding in the crystal structure of N-(Pyrimidin-2-yl)aniline are presented in the following table.

Table 2: Hydrogen Bond Geometry for N-(Pyrimidin-2-yl)aniline (Å, °)

| D—H⋯A | D—H | H⋯A | D⋯A | D—H⋯A |

|---|---|---|---|---|

| N1—H1⋯N5 | 0.89 (1) | - | - | - |

Data for the specific H⋯A and D⋯A distances and the D—H⋯A angle were not fully provided in the available excerpt. nih.gov D, H, and A represent the donor atom, hydrogen atom, and acceptor atom, respectively.

Computational Chemistry and Theoretical Investigations of N Methyl 4 Pyrimidin 2 Yl Aniline

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For a molecule like N-Methyl-4-(pyrimidin-2-YL)aniline, DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to determine its fundamental characteristics. irjweb.com

Equilibrium Geometries and Conformational Analysis

The first step in a computational study is to find the most stable three-dimensional arrangement of the atoms, known as the equilibrium geometry. This involves optimizing the molecular structure to find the minimum energy conformation. For N-Methyl-4-(pyrimidin-2-YL)aniline, a key aspect of conformational analysis would be the determination of the dihedral angle between the pyrimidine (B1678525) and aniline (B41778) rings. In a related compound, N-(pyrimidin-2-yl)aniline, crystal structure analysis revealed inter-ring dihedral angles of 31.1° and 35.3° for the two independent molecules in the asymmetric unit. nih.gov The bridging C-N-C bond angles were found to be 128.2° and 129.1°. nih.gov For N-Methyl-4-(pyrimidin-2-YL)aniline, the presence of the methyl group on the nitrogen atom would likely influence this geometry.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. irjweb.com A smaller gap generally indicates higher reactivity. irjweb.com For various pyrimidine derivatives, HOMO-LUMO energy gaps have been calculated to understand their charge transfer characteristics. irjweb.com

Reactivity Descriptors (e.g., Fukui Functions, Electrostatic Potential Surface (MEP))

The Molecular Electrostatic Potential (MEP) surface is a visual tool that maps the electrostatic potential onto the electron density surface of the molecule. It is used to predict the reactive sites for electrophilic and nucleophilic attacks. Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For aniline derivatives, the nitrogen atom and the aromatic ring are often key sites of reactivity. thaiscience.info

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure of a molecule. It examines charge transfer interactions (hyperconjugation) between filled and vacant orbitals, which contribute to the stability of the molecule. The analysis quantifies the stabilization energy associated with these interactions. For pyrimidine derivatives, NBO analysis can reveal the nature of intermolecular hydrogen bonds and other stabilizing interactions.

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, UV-Vis Spectra)

DFT calculations can be used to predict spectroscopic properties. The calculation of vibrational frequencies can help in the assignment of experimental infrared (IR) and Raman spectra. For pyrimidine and aniline derivatives, characteristic vibrational modes for C-H, N-H, C=N, and C=C stretching and bending can be calculated and compared with experimental data. scirp.orgphyschemres.org

The prediction of electronic transitions can provide the theoretical UV-Vis absorption spectrum. The calculated maximum absorption wavelengths (λmax) can be compared with experimental spectra to understand the electronic structure and conjugation within the molecule. For some pyrimidine derivatives, UV-Vis spectra have been computationally studied to analyze their electronic properties. researchgate.net

Non-Linear Optical (NLO) Properties

Molecules with significant charge transfer characteristics, often found in push-pull systems like substituted anilines, can exhibit non-linear optical (NLO) properties. Computational methods can predict the first hyperpolarizability (β), a measure of the second-order NLO response. For related aniline derivatives, computational studies have been performed to evaluate their potential as NLO materials. thaiscience.info

Topological Studies (e.g., ELF, LOL, ALIE, RDG)

Topological analysis of electron density provides a detailed picture of chemical bonding and non-covalent interactions within a molecule. These methods partition the molecular space into regions that correspond to atomic cores, lone pairs, and bonding pairs.

Electron Localization Function (ELF): ELF is a method used to visualize the localization of electrons in a molecule. mdpi.com An ELF analysis of N-Methyl-4-(pyrimidin-2-YL)aniline would be expected to reveal regions of high electron localization corresponding to the covalent bonds within the pyrimidine and aniline rings, as well as the C-N and N-CH₃ bonds. It would also highlight the location of lone pairs on the nitrogen atoms, which are crucial for understanding the molecule's hydrogen bonding capabilities and its behavior as a Lewis base.

Localization-Overlap Locator (LOL): Similar to ELF, LOL provides insights into electron localization. An LOL analysis would complement the ELF findings, offering a different perspective on the chemical bonding and electron pair domains within N-Methyl-4-(pyrimidin-2-YL)aniline.

Average Local Ionization Energy (ALIE): ALIE is a tool used to identify the most reactive sites in a molecule. By mapping the ALIE across the molecular surface of N-Methyl-4-(pyrimidin-2-YL)aniline, one could predict the regions most susceptible to electrophilic attack.

Reduced Density Gradient (RDG): The RDG method is particularly useful for visualizing weak non-covalent interactions. An RDG analysis of N-Methyl-4-(pyrimidin-2-YL)aniline could reveal intramolecular hydrogen bonds or steric clashes that influence its preferred conformation.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular dynamics simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net An MD simulation of N-Methyl-4-(pyrimidin-2-YL)aniline would provide valuable information about its dynamic behavior and conformational stability.

By simulating the motion of N-Methyl-4-(pyrimidin-2-YL)aniline over a period of time, it is possible to explore its conformational landscape. The molecule's flexibility primarily arises from the rotation around the C-N bonds linking the pyrimidine and aniline moieties. A trajectory analysis would reveal the most populated conformations, the energy barriers between them, and the timescales of conformational changes. For instance, studies on related N-aryl amides have shown that the preference for cis or trans conformations can be influenced by the electronic and steric properties of the aromatic rings. nist.gov

Molecular Docking and Protein-Ligand Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly relevant in drug discovery for predicting how a small molecule like N-Methyl-4-(pyrimidin-2-YL)aniline might interact with a biological target, such as a protein kinase.

If a potential protein target for N-Methyl-4-(pyrimidin-2-YL)aniline were identified, molecular docking could predict its binding mode within the protein's active site. The analysis would identify key interactions, such as:

Hydrogen Bonding: The nitrogen atoms in the pyrimidine ring and the N-methylaniline group can act as hydrogen bond acceptors, while the N-H group could potentially act as a hydrogen bond donor.

π-cation Interactions: The electron-rich pyrimidine and aniline rings can engage in favorable interactions with cationic amino acid residues like lysine (B10760008) or arginine in a protein binding pocket. researchgate.net The strength of these interactions can significantly contribute to the binding affinity. researchgate.net Studies on related pyrimidine derivatives have highlighted the importance of such interactions in their biological activity. researchgate.net

A hypothetical docking study could generate a table of predicted interactions and their energies, providing a basis for further experimental investigation.

Table 1: Hypothetical Predicted Interactions for N-Methyl-4-(pyrimidin-2-YL)aniline in a Kinase Binding Site

| Interaction Type | Molecular Moiety | Potential Protein Residue |

|---|---|---|

| Hydrogen Bond | Pyrimidine N1 | Backbone NH |

| Hydrogen Bond | Pyrimidine N3 | Backbone NH |

| π-cation | Aniline Ring | Lysine |

This table is for illustrative purposes only and is not based on experimental data.

Modern docking algorithms can account for the flexibility of both the ligand and the receptor. This is crucial as the binding of a ligand can induce conformational changes in the protein (induced fit). Considering the flexibility of N-Methyl-4-(pyrimidin-2-YL)aniline and the target protein would lead to more accurate predictions of the binding mode and affinity.

Solvation Models and Environmental Effects on Electronic Properties

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Solvation models are used in computational chemistry to account for these effects.

The electronic properties of N-Methyl-4-(pyrimidin-2-YL)aniline, such as its dipole moment and the energies of its frontier molecular orbitals (HOMO and LUMO), would be expected to change in different solvents. For example, in a polar solvent, the molecule might adopt a more polar conformation to maximize favorable interactions with the solvent molecules. A theoretical study using different solvation models (e.g., implicit models like PCM or explicit solvent molecules) could quantify these effects. Theoretical investigations on similar molecules have shown that solvent effects can influence molecular structure and electronic transitions.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| N-Methyl-4-(pyrimidin-2-YL)aniline |

| 2-anilino-4-(thiazol-5-yl)-pyrimidines |

| 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine |

| N-(pyridin-4-ylmethyl)aniline |

| 4-Chloro-N-(pyrimidin-2-yl)aniline |

| N-aryl amides |

| Lysine |

Chemical Reactivity, Transformation Mechanisms, and Catalytic Roles of N Methyl 4 Pyrimidin 2 Yl Aniline

Electrophilic and Nucleophilic Reactivity of the Pyrimidine (B1678525) and Aniline (B41778) Moieties

The chemical character of N-Methyl-4-(pyrimidin-2-YL)aniline is a composite of its constituent pyrimidine and aniline functionalities, which exhibit contrasting electronic properties. The pyrimidine ring, a diazine, is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This π-deficiency renders the ring susceptible to nucleophilic attack, particularly at the C4 and C6 positions, while making it generally unreactive toward electrophiles. wikipedia.orgbhu.ac.in Conversely, the aniline moiety is electron-rich. The lone pair of electrons on the N-methylamino group activates the attached phenyl ring towards electrophilic substitution, directing incoming electrophiles to the ortho positions. rsc.org

The reactivity of these two moieties can be summarized as follows:

| Moiety | Electronic Nature | Primary Reactivity | Preferred Position of Attack |

| Pyrimidine Ring | Electron-deficient (π-deficient) | Nucleophilic Aromatic Substitution | C4 and C6 positions wikipedia.org |

| Aniline Ring | Electron-rich (π-rich) | Electrophilic Aromatic Substitution | Ortho positions relative to the N-methylamino group |

Nucleophilic attack on the pyrimidine ring often proceeds through a stepwise mechanism involving a stable intermediate known as a Meisenheimer complex. researchgate.netwikipedia.org This adduct is formed when a nucleophile adds to the electron-poor aromatic ring, creating a resonance-stabilized anionic σ-complex. researchgate.net The stability and formation of this intermediate are crucial in determining the outcome of nucleophilic aromatic substitution (SNAr) reactions. researchgate.netnih.gov

Carbon-Hydrogen (C-H) and Carbon-Nitrogen (C-N) Bond Activation Studies in Anilines

The functionalization of aniline derivatives through the activation of otherwise inert C-H and C-N bonds is a significant focus of modern synthetic chemistry. While specific studies on N-Methyl-4-(pyrimidin-2-YL)aniline are limited, the principles derived from broader research on anilines are applicable.

C-H Bond Activation: Transition-metal catalysis is a primary strategy for C-H activation. In aniline derivatives, the amino group can act as a directing group, facilitating the selective functionalization of ortho-C-H bonds. This is typically achieved using catalysts based on palladium, rhodium, or copper. wikipedia.org The general mechanism involves the coordination of the aniline's nitrogen atom to the metal center, followed by the cleavage of a proximate C-H bond.

C-N Bond Activation: The cleavage of the strong C-N bond in anilines is more challenging but offers a powerful method for transformations. rsc.org This process often requires pre-activation of the aniline, for instance, by converting the amino group into a better leaving group like an aryltrimethylammonium salt. rsc.orgacs.org Direct activation of the neutral C(sp²)-N bond in anilines is a more recent development, with some transition metal complexes capable of mediating this cleavage via oxidative addition. rsc.orgresearchgate.net

| Bond Type | Activation Strategy | Common Catalysts | Key Features |

| C-H Bond | Directing group-assisted metalation | Palladium, Rhodium, Copper | Selective functionalization of ortho-positions wikipedia.org |

| C-N Bond | Oxidative addition to a metal center | Nickel, Palladium, Ruthenium | Often requires pre-activation of the amine; challenging due to high bond strength rsc.orgresearchgate.netnih.gov |

Photochemical Reactions and Excited State Chemistry of Pyrimidine Derivatives

The interaction of pyrimidine derivatives with light can induce a range of chemical transformations, stemming from the rich photochemistry of the pyrimidine chromophore.

Photoreactivity and Relaxation Pathways of Pyrimidine Chromophores

Upon absorbing UV radiation, pyrimidine and its derivatives are promoted to electronically excited states. The primary relaxation pathway for pyrimidine involves rapid internal conversion from the initially populated S₂(ππ) state to the S₁(nπ) state. From this lower-energy singlet state, the molecule can either return to the ground state via fluorescence or non-radiative decay, or it can undergo intersystem crossing to a triplet state. The presence of substituents, such as an amino group, can significantly alter these photophysical properties, often leading to faster, non-radiative decay channels.

Photoinduced Ring Transformations and Rearrangements

Excited-state pyrimidines can undergo significant structural alterations. These reactions are often dependent on the substitution pattern and the surrounding chemical environment.

| Reaction Type | Description | Example Intermediate/Product |

| Photoisomerization | Valence isomerization leading to strained bicyclic structures. | Dewar pyrimidine nih.gov |

| Ring Expansion | Photolysis in the presence of nucleophiles can cause the pyrimidine ring to expand. | Formation of 1,3,5-triazepine derivatives rsc.org |

| Ring Contraction | Irradiation in an aqueous environment can lead to ring contraction. | Formation of hydantoin (B18101) ring systems rsc.org |

| Photocycloaddition | [2+2] cycloaddition reactions with alkenes. acs.org | Formation of cyclobutane-fused pyrimidines |

| Ring Cleavage | Photolysis can lead to the breaking of the pyrimidine ring. researchgate.nettsijournals.com | Formation of acyclic thiol derivatives from pyrimidine-2-thiones researchgate.nettsijournals.com |

Role as Ligands or Substrates in Homogeneous and Heterogeneous Catalysis

The structure of N-Methyl-4-(pyrimidin-2-YL)aniline, containing multiple nitrogen atoms, makes it an excellent candidate for use as a ligand in coordination chemistry and catalysis. The two nitrogen atoms of the pyrimidine ring and the nitrogen of the N-methylamino group can all serve as potential coordination sites for metal ions, allowing it to act as a flexible, multidentate ligand. rsc.org

While direct catalytic applications of N-Methyl-4-(pyrimidin-2-YL)aniline are not widely documented, structurally related N-aryl-2-aminopyrimidines and N-(pyridin-2-ylmethyl)aniline derivatives have proven effective in various catalytic systems. bhu.ac.inresearchgate.net

| Catalyst System | Reaction Type | Role of the Ligand |

| Palladium(II) Complexes | Suzuki and Heck cross-coupling | Stabilizes the metal center, influences selectivity and activity. bhu.ac.in |

| Palladium(II) Complexes | Methyl methacrylate (B99206) polymerization | Affects catalytic activity and polymer properties. researchgate.net |

| Rhodium/Iridium Complexes | Transfer hydrogenation | The N-H or N-CH₃ group can play a role in the reaction mechanism. researchgate.net |

| Zirconium-based MOFs | Nucleophilic additions | Acts as a substrate in reactions catalyzed by heterogeneous catalysts. rsc.org |

Mechanistic Insights into Reaction Pathways (e.g., Meisenheimer Complexes, Carbene Insertions)

A deeper understanding of the reaction mechanisms involving N-Methyl-4-(pyrimidin-2-YL)aniline is essential for predicting its behavior and developing new synthetic methodologies.

Meisenheimer Complexes: As previously noted, the nucleophilic aromatic substitution on the pyrimidine ring proceeds via the formation of a Meisenheimer complex. wikipedia.orgresearchgate.netnih.gov This intermediate is a resonance-stabilized σ-adduct where the negative charge is delocalized over the pyrimidine ring and the electron-withdrawing nitrogen atoms. researchgate.net Although long considered a key intermediate, some recent studies suggest that in certain SNAr reactions, the Meisenheimer complex may represent a transition state rather than a stable intermediate. researchgate.netnih.gov

Carbene Insertions: Carbene insertion is a powerful reaction for forming new C-C and C-H bonds. The aniline moiety of N-Methyl-4-(pyrimidin-2-YL)aniline contains potential sites for this reaction. Metal carbenes, often generated from diazo compounds and catalyzed by rhodium or copper complexes, can insert into the N-H bond of primary or secondary anilines. researcher.lifenih.govchemtube3d.com While the target molecule has an N-methyl group, insertion into the C-H bonds of the methyl group or the aromatic rings is also a possibility, albeit generally less favored than N-H insertion. wikipedia.org

| Mechanistic Pathway | Description | Key Features |

| Meisenheimer Complex Formation | Addition of a nucleophile to the electron-deficient pyrimidine ring. | Resonance-stabilized anionic σ-adduct; key step in SNAr reactions. researchgate.netwikipedia.org |

| Carbene Insertion | Reaction with a carbene, typically metal-catalyzed. | Can form new C-N or C-C bonds; N-H insertion is particularly efficient for anilines. nih.govchemtube3d.comnih.gov |

Advanced Analytical Methodologies for the Quantitative and Qualitative Analysis of N Methyl 4 Pyrimidin 2 Yl Aniline

Liquid Chromatography-Mass Spectrometry (LC-MS/MS and UHPLC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical tool that combines the separation capabilities of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. rsc.org The use of Ultra-High-Performance Liquid Chromatography (UHPLC) further enhances performance by providing faster analysis times and improved resolution. researchgate.net This combination is particularly effective for the analysis of complex mixtures and the detection of trace-level substances. nih.gov

Method development for N-Methyl-4-(pyrimidin-2-YL)aniline focuses on creating robust procedures for both trace analysis and comprehensive purity profiling. Trace analysis aims to detect and quantify minute amounts of the compound, while purity profiling involves the identification and quantification of synthesis-related impurities and degradation products. hilarispublisher.comnih.gov

A critical component of method development is validation according to international guidelines, such as those from the International Conference on Harmonisation (ICH). nih.govjapsonline.com Validation ensures the analytical method is reliable, reproducible, and fit for its intended purpose. Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The demonstration that the method's response is directly proportional to the concentration of the analyte over a given range. nih.gov

Accuracy: The closeness of the test results to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). mdpi.com

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. japsonline.com

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. japsonline.com

A developed LC-MS/MS method for a related compound, 2-Methyl-6-nitro aniline (B41778), demonstrated LOD and LOQ values of 0.05 and 0.1 μg/ml, respectively, showcasing the high sensitivity achievable. japsonline.com For N-Methyl-4-(pyrimidin-2-YL)aniline, a hypothetical set of validation parameters for a validated trace analysis method is presented below.

| Validation Parameter | Acceptance Criteria | Hypothetical Result for N-Methyl-4-(pyrimidin-2-YL)aniline Analysis |

|---|---|---|

| Specificity | No interference from blank or placebo at the retention time of the analyte. | Pass |

| Linearity (Correlation Coefficient, R²) | R² > 0.999 | 0.9995 |

| Accuracy (% Recovery) | 80.0% - 120.0% | 98.5% - 103.2% |

| Precision (RSD) | RSD ≤ 5.0% | Intra-day: 1.8%; Inter-day: 2.5% |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | 0.05 ng/mL |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 | 0.15 ng/mL |

To achieve high sensitivity and selectivity, specific mass spectrometry scan modes are employed.

Selected Ion Monitoring (SIM): In this mode, the mass spectrometer is set to detect only a limited range of mass-to-charge ratios (m/z) corresponding to the ion(s) of interest. wikipedia.org This enhances sensitivity by increasing the dwell time on the target ions. While more selective than traditional detectors, SIM can be susceptible to interference from matrix components with the same nominal mass. waters.com

Multiple Reaction Monitoring (MRM): MRM is a tandem mass spectrometry (MS/MS) technique that offers superior selectivity compared to SIM. creative-proteomics.com It involves two stages of mass filtering: the first mass analyzer (Q1) selects a specific precursor ion (e.g., the protonated molecule [M+H]⁺ of N-Methyl-4-(pyrimidin-2-YL)aniline), which is then fragmented in a collision cell (Q2). The second mass analyzer (Q3) then monitors for specific, characteristic product ions. creative-proteomics.com This process significantly reduces background noise and is highly effective for quantification in complex matrices. waters.commdpi.com The optimization of MRM transitions and collision energies is essential for achieving maximum sensitivity. nih.gov

For N-Methyl-4-(pyrimidin-2-YL)aniline (Molecular Formula: C₁₁H₁₁N₃, Monoisotopic Mass: 185.10 g/mol ), hypothetical MRM transitions for quantitative analysis are outlined below.

| Analyte | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) | Transition Type | Proposed Fragment Origin |

|---|---|---|---|---|

| N-Methyl-4-(pyrimidin-2-YL)aniline | 186.1 | 171.1 | Quantifier | Loss of methyl group [-CH₃] |

| 159.1 | Qualifier | Loss of HCN from pyrimidine (B1678525) ring |

High-Performance Liquid Chromatography (HPLC) Method Optimization

The optimization of the HPLC method is fundamental to achieving a successful separation. For N-Methyl-4-(pyrimidin-2-YL)aniline and its potential impurities, a reversed-phase HPLC method is typically suitable. sielc.com Key parameters for optimization include the stationary phase, mobile phase composition, pH, and column temperature.

A study on the separation of aniline and N-methylaniline used a mobile phase of acetonitrile (B52724) and water with phosphoric acid. nih.govsielc.com For LC-MS compatibility, volatile buffers like ammonium (B1175870) acetate (B1210297) or formic acid are required instead of non-volatile acids like phosphoric acid. sielc.com Gradient elution, where the mobile phase composition is changed during the run, is often employed to effectively separate a range of compounds with varying polarities within a reasonable timeframe. rjptonline.orgjapsonline.com

The table below presents a hypothetical set of optimized HPLC conditions for the analysis of N-Methyl-4-(pyrimidin-2-YL)aniline.

| Parameter | Optimized Condition |

|---|---|

| Column | C18 Reversed-Phase (e.g., 100 x 4.6 mm, 2.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 35 °C |

| Injection Volume | 5 µL |

| Detection | UV at 254 nm; MS (MRM mode) |

Chromatographic Separation Mechanisms and Parameters

The primary separation mechanism for a compound like N-Methyl-4-(pyrimidin-2-YL)aniline in HPLC is reversed-phase chromatography. In this mode, separation is based on the hydrophobic interactions between the analyte and the non-polar stationary phase (e.g., C18-bonded silica). More polar compounds elute earlier, while less polar compounds are retained longer.

The choice of stationary phase can significantly impact selectivity. While C18 columns are widely used, other phases can offer unique advantages for aromatic and heterocyclic compounds.

C18 (Octadecyl): Provides general-purpose hydrophobic retention.

Phenyl-Hexyl: Offers alternative selectivity for aromatic compounds through π-π interactions between the phenyl groups in the stationary phase and the analyte's aromatic rings.

Pentafluorophenyl (PFP): Can provide enhanced retention and selectivity for positional isomers and polar compounds containing halogens, aromatic rings, and nitrogen atoms, due to a combination of hydrophobic, aromatic, and dipole-dipole interactions. researchgate.net

A study on N-methyl derivatives of glycoluril (B30988) found that different stationary phases provided varying selectivity based on the molecule's shape and the number of methyl groups. researchgate.net This highlights the importance of screening different column chemistries to achieve optimal resolution between the main compound and its closely related impurities.

Derivatization Strategies for Enhanced Detectability

In some cases, the inherent properties of an analyte may not be ideal for detection. Derivatization is a chemical modification strategy used to improve an analyte's chromatographic behavior or enhance its response to a specific detector. nih.gov

For N-Methyl-4-(pyrimidin-2-YL)aniline, which contains a secondary amine, derivatization could be employed to:

Increase UV Absorbance: Attaching a strong chromophore to the molecule can significantly increase its signal in a UV-Vis detector.

Enhance Ionization Efficiency: Modifying the molecule by adding a group with high proton affinity can improve its ionization in positive-mode electrospray ionization (ESI-MS), leading to lower detection limits. nih.gov

Improve Chiral Separation: For separating enantiomers, derivatization with a chiral reagent can create diastereomers that are separable on a standard (achiral) HPLC column. A method for separating the enantiomers of 2-(aminomethyl)-1-ethylpyrrolidine (B195583) utilized pre-column derivatization with 4-nitrobenzoic acid. researchgate.net

While no specific derivatization strategies for N-Methyl-4-(pyrimidin-2-YL)aniline are documented, the principles applied to other amines demonstrate its potential as a tool to overcome analytical challenges. nih.govresearchgate.net

Structure Property Reactivity Relationships in N Methyl 4 Pyrimidin 2 Yl Aniline Derivatives

Influence of Substituent Effects on Electronic Structure and Chemical Behavior

The N-methyl group on the aniline (B41778) nitrogen acts as an electron-donating group (EDG) through an inductive effect, increasing the electron density on the aniline ring and the nitrogen atom. This enhances the nucleophilicity of the amine. Conversely, the pyrimidine (B1678525) ring is an electron-deficient heterocycle, acting as an electron-withdrawing group (EWG). This push-pull electronic system results in significant intramolecular charge transfer characteristics.

Introducing additional substituents can either amplify or diminish this effect. For instance, placing strong electron-donating groups (e.g., -OCH3, -CH3) on the aniline ring would further increase the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule more susceptible to electrophilic attack and oxidation. Conversely, adding electron-withdrawing groups (e.g., -NO2, -CN) would lower the HOMO energy, increasing its stability towards oxidation but potentially activating the ring for nucleophilic aromatic substitution.

On the pyrimidine ring, substituents also modulate reactivity. The introduction of a methyl group at the C5 position of the pyrimidine ring has been shown to be important for enzyme potency in related diaminopyrimidine inhibitors. acs.org For example, in a series of N4-(substituted thiazol-2-yl)-N2-(4-substituted phenyl)pyrimidine-2,4-diamines, a C5-methyl pyrimidine derivative (20a) exhibited potent dual inhibition of CDK2 and CDK9. acs.org This highlights how even small alkyl groups can influence the biological activity, likely through a combination of steric and electronic effects.

The following table summarizes the predicted effects of various substituents on the electronic properties of the N-Methyl-4-(pyrimidin-2-YL)aniline scaffold.

| Substituent Position | Substituent Type | Example | Effect on Aniline Ring Electron Density | Effect on Pyrimidine Ring Electron Density | Predicted Impact on Reactivity |

| Aniline Ring (para to amine) | Electron-Donating | -OCH₃ | Increase | Minor Decrease | Enhanced nucleophilicity; lower ionization potential. |

| Aniline Ring (para to amine) | Electron-Withdrawing | -NO₂ | Decrease | Minor Increase | Reduced nucleophilicity; increased acidity of N-H proton. |

| Pyrimidine Ring (C5) | Electron-Donating | -CH₃ | Minor Increase | Increase | May enhance binding to biological targets through hydrophobic interactions. acs.org |

| Pyrimidine Ring (C4/C6) | Electron-Withdrawing | -Cl | Decrease | Decrease | Increases susceptibility of the pyrimidine ring to nucleophilic attack. |

Topological and Non-Covalent Interactions

The three-dimensional arrangement of N-Methyl-4-(pyrimidin-2-YL)aniline derivatives in the solid state and their interaction with biological macromolecules are heavily influenced by non-covalent interactions. These weak forces, including hydrogen bonds, C-H···π interactions, and π···π stacking, are critical for determining crystal packing and ligand-receptor binding. nih.gov

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these intermolecular contacts. For N-Methyl-4-(pyrimidin-2-YL)aniline, the key interaction points are the nitrogen atoms of the pyrimidine ring, which can act as hydrogen bond acceptors, and the N-H group of the aniline, which can act as a hydrogen bond donor. The aromatic rings themselves provide surfaces for π···π stacking and C-H···π interactions.

In related crystal structures of anilinopyrimidine derivatives, specific hydrogen bonding patterns are consistently observed. For example, in Aurora A kinase inhibitors, the pyrimidine ring forms hydrogen bonds with the hinge region of the ATP binding pocket, specifically involving one of the ring nitrogens as an acceptor. nih.gov The aniline N-H group also typically forms a crucial hydrogen bond with a backbone carbonyl group of the protein. nih.gov

The table below outlines the potential non-covalent interactions for the N-Methyl-4-(pyrimidin-2-YL)aniline scaffold.

| Interaction Type | Donor/Acceptor Site on Scaffold | Potential Partner in a Biological Context | Significance |

| Hydrogen Bond | Pyrimidine N1/N3 (Acceptor) | Amino acid residues with N-H groups (e.g., Arginine, Lysine) | Key for anchoring in active sites. nih.gov |

| Hydrogen Bond | Aniline N-H (Donor) | Carbonyl oxygen of amino acid backbone (e.g., Alanine, Glutamate). nih.gov | Directional interaction providing specificity. |

| π···π Stacking | Aniline Ring, Pyrimidine Ring | Aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) | Contributes to binding affinity and stability. nih.gov |

| C-H···π Interaction | Methyl C-H, Aromatic C-H (Donor) | Aromatic rings of the scaffold or protein | Fine-tunes molecular conformation and packing. nih.gov |

Rational Design Principles for Modulating Chemical Properties

The rational design of N-Methyl-4-(pyrimidin-2-YL)aniline derivatives for specific applications, particularly in medicinal chemistry, relies on establishing clear structure-activity relationships (SAR). mdpi.com Computational methods such as 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) and molecular docking are invaluable tools in this process. nih.gov

One key design principle involves modifying the molecule to enhance its binding affinity and selectivity for a biological target. For instance, docking studies of aminopyrimidine-type inhibitors have shown that the aminopyrimidine group can form crucial hydrogen bonds with specific amino acid residues like aspartate in the kinase hinge region. mdpi.com The aniline portion often extends into a more solvent-exposed region, making it a suitable point for modification to improve properties like solubility or to introduce additional interactions. acs.orgnih.gov

Another principle is the use of molecular fragment replacement or "scaffold hopping." nih.gov For example, if the pyrimidine core is essential for binding, different substituted anilines can be synthesized to explore how these changes affect potency and pharmacokinetic properties. mdpi.com This approach led to the discovery that incorporating 2-substituted anilines into a pyrimidine scaffold yielded potent kinase inhibitors. mdpi.com

Key strategies for rational design include:

Targeting the Hinge Region: The pyrimidine core is often designed to form hydrogen bonds with the "hinge" region of protein kinases, a common strategy for achieving potent inhibition. nih.gov

Exploring the Solvent-Exposed Region: The aniline moiety can be modified with various functional groups to improve physicochemical properties (like solubility) or to gain additional interactions with the solvent-exposed part of the binding pocket without disrupting the core binding interactions. acs.org

Bioisosteric Replacement: Replacing parts of the molecule with bioisosteres (substituents with similar physical or chemical properties) can modulate activity, selectivity, and metabolic stability. For example, a thiazole (B1198619) ring was found to be a more effective scaffold component than oxazole (B20620) or pyrazole (B372694) in a series of CDK2/9 inhibitors. acs.org

Conformational Control: Introducing substituents that restrict the rotation around the bond connecting the two rings can lock the molecule into a more favorable, bioactive conformation, thereby increasing potency.

Interplay of Molecular Geometry and Electronic Structure with Chemical Reactivity

The chemical reactivity of N-Methyl-4-(pyrimidin-2-YL)aniline is a direct consequence of the interplay between its three-dimensional shape and its electronic properties. The molecule is not planar; there is a degree of torsional freedom around the C-N bond connecting the aniline and pyrimidine rings. This dihedral angle is a critical parameter that influences the extent of π-conjugation between the two ring systems.

A more planar conformation would maximize π-orbital overlap, enhancing the intramolecular charge transfer from the aniline to the pyrimidine ring. This would, in turn, affect the molecule's absorption spectrum and its redox properties. However, steric hindrance between the ortho-hydrogens of the aniline ring and the hydrogens on the pyrimidine ring prevents perfect planarity.

The geometry around the exocyclic nitrogen atom is also significant. The N-methyl group introduces a specific steric profile and alters the electronic properties compared to the unsubstituted 4-(pyrimidin-2-yl)aniline. nih.gov In metal complexes, the nitrogen atoms of the pyridine (B92270) and amine moieties can coordinate to a metal center, with the resulting complex's geometry (e.g., distorted tetrahedral or square planar) being dictated by the metal ion and other ligands. researchgate.net

Computational studies, such as those using Density Functional Theory (DFT), can provide valuable insights into these relationships. unt.eduresearchgate.net DFT calculations can predict the optimized geometry, the energies of the HOMO and LUMO (which relate to the molecule's ability to donate or accept electrons), and the distribution of electrostatic potential, highlighting the nucleophilic (electron-rich) and electrophilic (electron-poor) regions of the molecule. For instance, the nitrogen atoms of the pyrimidine ring are typically the most electron-rich sites, making them prone to protonation or coordination to metal ions.

Q & A

Basic: What synthetic routes are commonly employed for N-Methyl-4-(pyrimidin-2-yl)aniline, and how are intermediates characterized?

Answer:

The synthesis typically involves Buchwald–Hartwig amination or nucleophilic aromatic substitution. For example, outlines a stepwise procedure:

Coupling: React 2-methoxymethylaniline with 2-bromopyrimidine under palladium catalysis.

N-Methylation: Treat the intermediate with methyl iodide in the presence of a base (e.g., NaH) to introduce the methyl group.

Purification: Use column chromatography (hexane/ethyl acetate gradients) to isolate the product.

Characterization involves 1H/13C NMR (confirming methyl group integration and pyrimidine ring protons) and LC-MS (validating molecular weight). Contaminants (e.g., unreacted starting materials) are identified via TLC or HPLC .

Basic: How is the crystal structure of N-Methyl-4-(pyrimidin-2-yl)aniline determined, and what software is used for refinement?

Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:

- Data Collection: Use a diffractometer (e.g., Bruker D8) at low temperature (~100 K) to minimize thermal motion (as in ).

- Structure Solution: Employ direct methods (SHELXS) or dual-space algorithms (SHELXD) for phase determination.

- Refinement: SHELXL refines atomic coordinates and thermal parameters, with R-factors < 0.05 indicating high precision. For co-crystals (e.g., with 4-nitrobenzoic acid), intermolecular interactions (H-bonds, π-π stacking) are analyzed using Mercury or Olex2 .

Advanced: How do rotational conformations of the pyrimidine ring affect electronic properties in N-Methyl-4-(pyrimidin-2-yl)aniline derivatives?

Answer:

Torsional angles between the pyrimidine and aniline rings influence conjugation and electron delocalization. shows:

- Co-planar Conformations (dihedral angles < 10°) enhance resonance stabilization, increasing electron density on the pyrimidine N-atoms.

- Twisted Conformations (angles > 30°, as in ) disrupt conjugation, reducing aromaticity and altering reactivity.

Methodological Approach: - DFT Calculations: Optimize geometries at the B3LYP/6-311++G(d,p) level (using Gaussian or ORCA).

- Electrostatic Potential Maps: Generated via Multiwfn ( ) to visualize charge distribution and nucleophilic/electrophilic sites .

Advanced: How can computational tools like Multiwfn aid in analyzing the electronic structure of this compound?

- Bond Order Analysis: Quantify bond strength (e.g., C–N vs. C–C bonds) using Wiberg indices.

- Electron Localization Function (ELF): Identify lone pairs (pyrimidine N) and σ/π bonds.

- Density-of-States (DOS): Compare contributions of pyrimidine and aniline orbitals to HOMO/LUMO.

Workflow Example:

Generate wavefunction files from Gaussian calculations.

Import into Multiwfn for topology analysis.

Plot ELF isosurfaces (value > 0.75) to highlight electron-rich regions critical for reactivity .

Advanced: How are data contradictions in crystallographic studies resolved (e.g., variable dihedral angles in co-crystals)?

Answer:

Discrepancies in dihedral angles (e.g., vs. 15) arise from:

- Packing Forces: Co-crystal partners (e.g., 4-nitrobenzoic acid) impose steric constraints.

- Temperature Effects: High-resolution data (< 0.8 Å) at 100 K ( ) reduces thermal noise.

Resolution Strategies:

Overlay Analysis: Compare independent molecules in the asymmetric unit (PLATON or Coot).

Hirshfeld Surface Analysis: Quantify intermolecular contacts (e.g., C–H···O vs. π-π) to identify dominant packing motifs.

Twinned Data Refinement: Use SHELXL’s TWIN/BASF commands for twinned crystals .

Basic: What pharmacological applications are linked to N-Methyl-4-(pyrimidin-2-yl)aniline derivatives?

Answer:

The compound is a precursor in kinase inhibitor synthesis. highlights its role as an Imatinib intermediate (anticancer drug). Key steps:

- Functionalization: Introduce substituents (e.g., trifluoromethyl) to enhance target binding.

- Bioactivity Testing: Assess IC50 values against Bcr-Abl tyrosine kinase via enzymatic assays.

Mechanistic Insight: The pyrimidine ring coordinates with ATP-binding pockets, while the aniline moiety stabilizes hydrophobic interactions .

Advanced: How do relayed electronic effects in N–Ar bonds impact spectroscopic signatures?

Answer:

The N–Ar bond transmits electronic effects via resonance:

- NMR Shifts: Electron-withdrawing pyrimidine rings deshield adjacent protons (e.g., aniline H-para shifts downfield by 0.5–1.0 ppm).

- IR Stretching: N–H stretches (~3400 cm⁻¹) broaden in polar solvents due to hydrogen bonding.

Validation: Compare experimental data with DFT-predicted spectra (e.g., using ADF or NWChem) .

Advanced: What strategies optimize yield in large-scale synthesis while minimizing impurities?

Answer:

- Flow Chemistry: Continuous reactors enhance mixing and heat transfer (reducing side reactions like over-methylation).

- DoE (Design of Experiments): Vary temperature, catalyst loading, and solvent polarity (e.g., DMF vs. THF) to identify optimal conditions.

- In-line Analytics: Use PAT (Process Analytical Technology) tools like ReactIR to monitor reaction progress.

achieved 40% yield via column chromatography; scaling may require switching to preparative HPLC or crystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.